![molecular formula C15H12N2O6S B4975547 3-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B4975547.png)
3-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as NBD-Cl and has been used in various scientific research studies due to its unique properties.
科学研究应用
NBD-Cl has been used in various scientific research studies due to its fluorescent properties. It can be used as a fluorescent probe to study protein-ligand interactions, enzyme kinetics, and protein conformational changes. It has also been used to study the structure and function of membrane proteins. NBD-Cl has been shown to bind to specific sites on proteins, and the resulting fluorescence can be used to monitor changes in protein structure and function.
作用机制
NBD-Cl works by covalently modifying specific amino acid residues on proteins. The nitrophenyl group of NBD-Cl reacts with the amino group of lysine residues on proteins, forming a stable amide bond. This modification results in a change in the fluorescence properties of NBD-Cl, which can be used to monitor changes in protein structure and function.
Biochemical and Physiological Effects:
NBD-Cl has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect protein activity or stability and has no significant toxicity. NBD-Cl has been used in various studies to monitor changes in protein structure and function, and its effects on protein properties have been well-characterized.
实验室实验的优点和局限性
One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity. It can be used to monitor changes in protein structure and function with high accuracy and precision. Additionally, NBD-Cl is relatively easy to use and can be incorporated into various experimental designs. However, there are some limitations to using NBD-Cl. It requires specialized equipment for fluorescence measurements, and its use can be limited by the availability of suitable proteins for study.
未来方向
There are several future directions for the use of NBD-Cl in scientific research. One potential application is in the study of protein-protein interactions. NBD-Cl could be used to monitor changes in protein structure and function upon binding to specific protein partners. Additionally, NBD-Cl could be used to study the effects of small molecules on protein structure and function. This could lead to the development of new drugs and therapies for various diseases. Finally, NBD-Cl could be used to study the structure and function of membrane proteins in greater detail, which could have important implications for drug development and disease treatment.
Conclusion:
In conclusion, NBD-Cl is a unique chemical compound that has been extensively studied for its biochemical and physiological effects. It has been used in various scientific research studies to monitor changes in protein structure and function, and its use has led to important discoveries in the field of protein biochemistry. While there are some limitations to using NBD-Cl, its high sensitivity and specificity make it a valuable tool for studying protein properties. Future research directions for NBD-Cl include studying protein-protein interactions, the effects of small molecules on protein structure and function, and the structure and function of membrane proteins.
合成方法
The synthesis of NBD-Cl involves the reaction of 4-aminophenylacetic acid with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through recrystallization. The yield of NBD-Cl is typically high, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy.
属性
IUPAC Name |
(E)-3-[4-[(2-nitrophenyl)sulfonylamino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6S/c18-15(19)10-7-11-5-8-12(9-6-11)16-24(22,23)14-4-2-1-3-13(14)17(20)21/h1-10,16H,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYRNZZUBLTWLR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4975471.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B4975474.png)
![3-(4-methoxyphenyl)-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975477.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B4975485.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4975487.png)
![2-(4-bromophenyl)-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4975514.png)
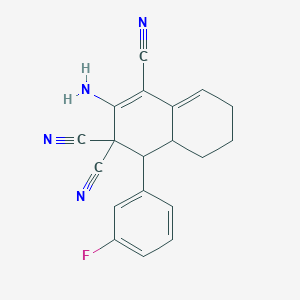
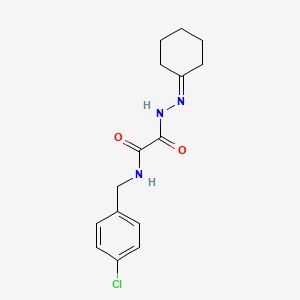
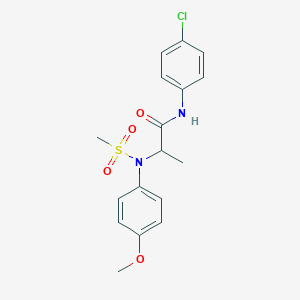
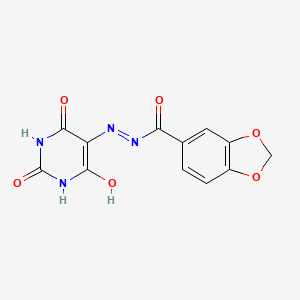
![1-benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4975540.png)
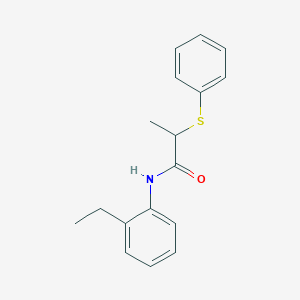
![1-bromo-3,5-bis[(trifluoromethyl)sulfonyl]benzene](/img/structure/B4975556.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}phenol](/img/structure/B4975568.png)
